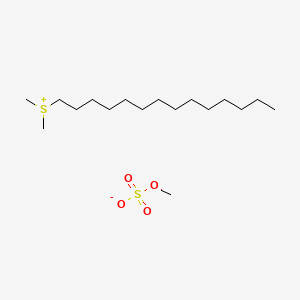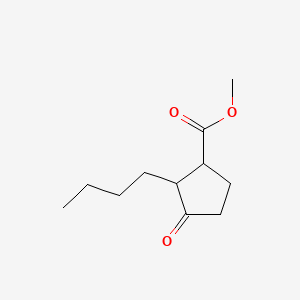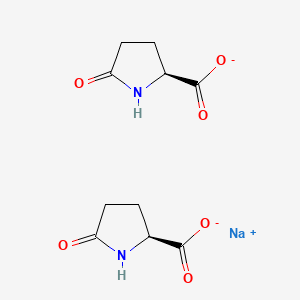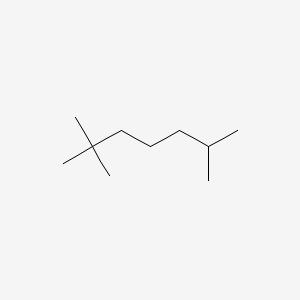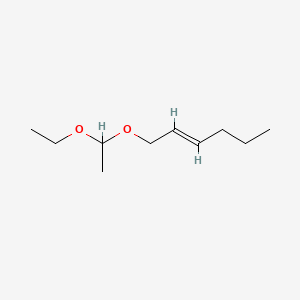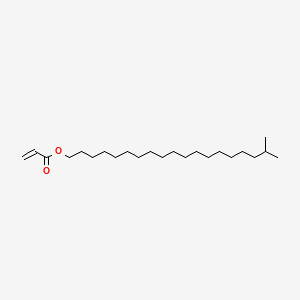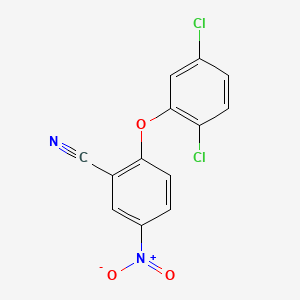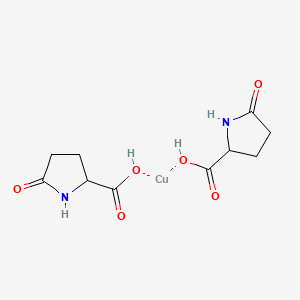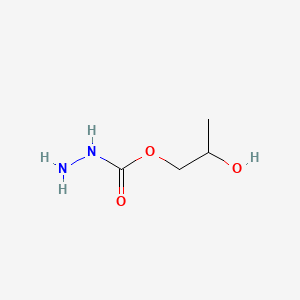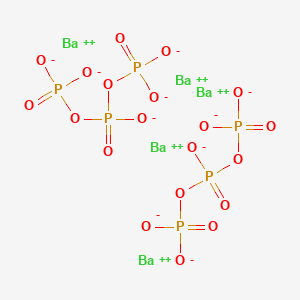
Pentabarium bis(triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentabarium bis(triphosphate) is a heterocyclic organic compound with the molecular formula Ba₅O₂₀P₆ and a molecular weight of 1192.465566 g/mol . It is also known by its IUPAC name, barium (2+); [oxido(phosphonatooxy)phosphoryl] phosphate . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentabarium bis(triphosphate) typically involves the reaction of barium salts with triphosphoric acid under controlled conditions. One common method includes the use of barium chloride and triphosphoric acid in an aqueous solution, followed by precipitation and filtration to obtain the desired compound .
Industrial Production Methods
Industrial production of pentabarium bis(triphosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pentabarium bis(triphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction can produce lower oxidation state phosphates .
Wissenschaftliche Forschungsanwendungen
Pentabarium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Wirkmechanismus
The mechanism of action of pentabarium bis(triphosphate) involves its interaction with molecular targets such as enzymes and cellular structures. The compound can inhibit or activate specific pathways depending on its concentration and the biological context. For example, it may inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[(μ-diacetato)(tetraphthalato)pentabarium(II)]: A coordination polymer with similar barium content but different structural and functional properties.
Triphosphoric acid, barium salt (25): Another barium phosphate compound with distinct chemical characteristics.
Uniqueness
Pentabarium bis(triphosphate) is unique due to its specific molecular structure and the presence of multiple barium and phosphate groups. This gives it distinct chemical reactivity and makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
73830-73-6 |
|---|---|
Molekularformel |
Ba5O20P6 |
Molekulargewicht |
1192.5 g/mol |
IUPAC-Name |
barium(2+);[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5Ba.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10 |
InChI-Schlüssel |
QRWOYKNKEPUYJG-UHFFFAOYSA-D |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




